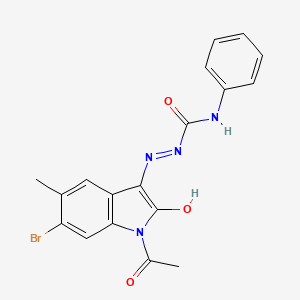
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide, also known as BDCAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDCAA is a derivative of cyclohexylacetamide and contains a benzodioxole group, which is known to possess various pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that regulates neuronal excitability. This increase in GABA levels may contribute to the anti-inflammatory, analgesic, and anticonvulsant effects of N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain, which may contribute to its anti-inflammatory effects. N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide in lab experiments is that it is relatively easy to synthesize and purify. N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide is also stable under normal laboratory conditions and can be stored for long periods of time without significant degradation. One limitation of using N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide research. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide and its effects on the GABAergic system in the brain.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(9-12-4-2-1-3-5-12)17-10-13-6-7-14-15(8-13)20-11-19-14/h6-8,12H,1-5,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELYSIGNLTIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-cyclohexylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3443199.png)
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443207.png)
![3-(2-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3443211.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3443214.png)
![8-ethoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3443221.png)

![1-[(4-methylphenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3443262.png)
![4-methoxy-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3443266.png)
![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)


![3-(3,4-dimethoxyphenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3443290.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3443298.png)
![2-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3443304.png)